Ammonium benzenesulfonate
Overview
Description
Ammonium benzenesulfonate is an inorganic compound with the chemical formula C₆H₉NO₃S. It appears as a white crystalline or powdery solid and is soluble in water. This compound is commonly used as a catalyst in industrial reactions and has applications in the production of dyes, pigments, and other organic compounds .
Mechanism of Action
Target of Action
Ammonium benzenesulfonate primarily targets insulating solid short-chain polysulfides (Li2S2/Li2S) in lithium-sulfur (Li-S) batteries . It also interacts with precursor materials in perovskite solar cells .
Mode of Action
This compound acts as a soluble ammonium salt that can dissolve Li2S in the ether electrolyte . This is due to the inductive effect of the NH4+ cation and O atom on the Li-S bond . In perovskite solar cells, it serves as a coordination and passivation molecule, forming an intermediate phase with precursor materials to decrease the crystallization rate . It also passivates both cationic and anionic defects at grain boundaries due to its zwitterionic structure .
Biochemical Pathways
The addition of this compound can increase the dissociation degree of long-chain polysulfides, improving the diffusion rate and reaction kinetics of active substances .
Pharmacokinetics
Its solubility in ether electrolyte suggests that it may have good bioavailability in specific environments .
Result of Action
The introduction of this compound into Li-S batteries and perovskite solar cells leads to several beneficial effects. In Li-S batteries, it helps alleviate the interface problem of electrodes and the irreversible loss of active materials . It also regulates the deposition behavior of soluble Li2S from 2D to 3D, which is conducive to the more effective use of the conductive surface . In perovskite solar cells, it improves the film quality and reduces defect densities .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in an ambient environment with ≈30% humidity, the moisture and oxygen tolerance of unencapsulated devices enhanced with this compound are improved, with only 15% degradation of the initial efficiency after storage for 1400 h .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ammonium benzenesulfonate are not well-studied. It is known that the compound can interact with various biomolecules. For instance, in the context of lithium-sulfur batteries, this compound has been shown to dissolve Li2S in the ether electrolyte, according to the inductive effect of NH4+ cation and O atom on Li-S bond . This suggests that this compound may have the potential to interact with other biomolecules in a similar manner.
Cellular Effects
It has been used as a coordination and passivation molecule in perovskite solar cells to improve film quality and reduce defect densities . This suggests that this compound may have potential effects on cellular processes, possibly influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
In the context of lithium-sulfur batteries, it has been proposed that this compound acts as a soluble ammonium salt to dissolve Li2S in the ether electrolyte, according to the inductive effect of NH4+ cation and O atom on Li-S bond . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Metabolic Pathways
It is known that ammonium can be produced by various nitrogen metabolic pathways , suggesting that this compound may be involved in similar pathways.
Transport and Distribution
Given its solubility in water , it is likely that it can be transported and distributed within cells and tissues.
Subcellular Localization
Given its solubility in water , it is likely that it can be localized in various subcellular compartments.
Preparation Methods
Ammonium benzenesulfonate is typically synthesized through the sulfonation of benzene. This process involves the addition of sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid. The benzenesulfonic acid is then neutralized with ammonium hydroxide to produce ammonium benzenesulphonate . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Ammonium benzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to produce benzene derivatives.
Substitution: It participates in electrophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and ammonium hydroxide. The major products formed from these reactions are benzenesulfonic acid and its derivatives .
Scientific Research Applications
Ammonium benzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in biochemical research to study enzyme reactions and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ammonium benzenesulfonate can be compared with other similar compounds such as:
- Sodium benzenesulphonate
- Potassium benzenesulphonate
- Calcium benzenesulphonate
These compounds share similar chemical properties but differ in their solubility, reactivity, and applications. This compound is unique due to its zwitterionic structure, which allows it to passivate both cationic and anionic defects .
Properties
IUPAC Name |
azanium;benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLOCCUNZXBJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066486 | |
Record name | Ammonium benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19402-64-3 | |
Record name | Ammonium benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19402-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ammonium benzenesulphonate in the synthesis of guanidine benzenesulphonate?
A1: The research paper highlights a novel method for synthesizing guanidine benzenesulphonate. [] This method utilizes ammonium benzenesulphonate as a reagent, along with urea and ammonium sulphamate, to achieve yields exceeding 70%. [] While the exact mechanism is not fully elucidated in the abstract, the presence of ammonium benzenesulphonate is clearly crucial for the reaction to proceed efficiently. This suggests its potential role in the formation of key intermediates or in driving the equilibrium towards guanidine benzenesulphonate production. Further investigation into the reaction mechanism and the specific role of ammonium benzenesulphonate would be valuable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.